![molecular formula C32H26O10 B1632052 Chamaejasmenin B](/img/structure/B1632052.png)
Chamaejasmenin B
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Overview
Description
Chamaejasmenin B is a natural product found in Stellera chamaejasme with data available.
Scientific Research Applications
Anti-Cancer Activity Chamaejasmenin B has demonstrated potent anti-cancer effects in various human solid tumor cell lines, including liver, lung, osteosarcoma, colon, and cervical cancer cell lines. Its mechanisms of action include inducing cell cycle arrest, apoptosis, and DNA damage, making it a potential anti-proliferative agent in cancer treatment (Zhang et al., 2012).
Aldose Reductase Inhibition Chamaejasmenin B is identified as an aldose reductase inhibitor, which is significant for managing diabetic complications such as neuropathy, cataract formation, nephropathy, and retinopathy (Feng et al., 2005).
Antifungal and Antimitotic Properties This compound has shown potent antifungal and antimitotic activities, suggesting its use in the treatment of fungal infections and potentially in cancer therapy due to its ability to inhibit cell division (Yang et al., 2005).
Cytotoxic Effects Studies have also revealed the cytotoxic effects of chamaejasmenin B on various cancer cell lines, indicating its potential as a chemotherapeutic agent (Wang et al., 2014).
Apoptosis Induction in Cancer Cells Chamaejasmenin B induces apoptosis in cervical cancer cells through the suppression of the PI3K/Akt signaling pathway, highlighting its potential therapeutic application in cervical cancer treatment (Qian & Li, 2017).
Immunomodulatory Activity It has also been shown to exhibit immunomodulatory activities, further suggesting its potential in therapeutic applications beyond cancer treatment (Xu et al., 2001).
Inhibition of Nuclear NF-κB Translocation Chamaejasmenin B inhibits nuclear translocation and activation of NF-κB in breast cancer cell lines, which is crucial in the regulation of immune response and inflammation (Zhang et al., 2013).
Impact on Melanoma Cells It significantly suppresses the proliferation and induces apoptosis in mouse melanoma cells, indicating its potential as a therapeutic agent for malignant melanoma (Si et al., 2020).
Influence on Cellular Responses Chamaejasmenin B has been studied for its ability to induce nuclear factor-kappaB activation, which may provide insights into its mechanism of action in treating diseases like tumors and psoriasis (Tian et al., 2005).
Chemical Characterization Research has focused on characterizing the chemical components of Stellera chamaejasme, which includes chamaejasmenin B, to better understand its pharmacological activities (Wang et al., 2016).
properties
Product Name |
Chamaejasmenin B |
---|---|
Molecular Formula |
C32H26O10 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
(2S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28?,31-,32-/m1/s1 |
InChI Key |
BTCICADMSGBCKA-VGVWILAUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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